molecular formula C7H7NO3 B157309 4-Methoxypicolinic acid CAS No. 29082-91-5

4-Methoxypicolinic acid

Cat. No.: B157309
CAS No.: 29082-91-5
M. Wt: 153.14 g/mol
InChI Key: UELRAKDBDJRXST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-methoxypicolinic acid involves the use of maltol as a starting material. The process includes a unique modification of the Pummerer reaction, which facilitates the formation of the desired product . Another method involves the esterification of 4-methylphenol, followed by Fries rearrangement, methylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypicolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

4-Methoxypicolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxypicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound, which lacks the methoxy group.

    3-Hydroxy-4-methoxypicolinic acid: A derivative with an additional hydroxyl group.

    4-Methoxyisophthalic acid: A structurally similar compound with different functional groups.

Uniqueness

4-Methoxypicolinic acid is unique due to the presence of the methoxy group at the fourth position of the pyridine ring. This substitution imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRAKDBDJRXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365985
Record name 4-Methoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29082-91-5
Record name 4-Methoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the molecular structure of 4-methoxypicolinic acid and how does this influence its spectroscopic properties?

A1: this compound is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom in the pyridine ring. [] This interaction significantly impacts its vibrational spectrum, particularly the O-H stretching band. Computational studies using DFT B3LYP/6-31+G(d,p) level of theory have successfully predicted the asymmetric O-H stretching band around 1400 cm-1, aligning well with experimental observations. [] This strong hydrogen bond also influences the reactivity and potential chelating behavior of the molecule.

Q2: How does the presence of a methoxy substituent at the 4-position affect the electronic properties of picolinic acid?

A2: The methoxy group in this compound acts as an electron-donating group, pushing electron density towards the picolinic acid ring. [] This effect is evident in 1H NMR spectroscopy, where the protons on the picolinic acid ring experience an upfield shift compared to 4-nitropicolinic acid, which has an electron-withdrawing nitro group. [] This electron-donating characteristic also influences the molecule's HOMO and LUMO energies, affecting its reactivity and interactions in various chemical environments.

Q3: Can computational chemistry be used to predict the behavior of this compound in different solvent systems?

A3: Yes, Density Functional Theory (DFT) calculations have been successfully employed to study the influence of solvents on the electronic properties of this compound. [] Studies using solvents like acetone, ethanol, diethyl ether, N,N-dimethylformamide, and tetrahydrofuran have shown that these solvents can alter the molecule's HOMO and LUMO energies, impacting its stability and potential reactivity. [] These computational studies provide valuable insights into the behavior of this compound in different chemical environments.

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